molecular formula C10H11N3O2S B5875593 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 5544-70-7

5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5875593
CAS RN: 5544-70-7
M. Wt: 237.28 g/mol
InChI Key: GOAFWCLLGUXBRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves a multi-step reaction process starting from 3,4-dimethoxybenzoylthiosemicarbazide. The key steps include treatment with sodium hydroxide or acetyl chloride followed by alkylation with alkyl iodides to produce various derivatives exhibiting anti-inflammatory activity (Labanauskas et al., 2001).

Molecular Structure Analysis

X-ray crystallography studies have been conducted to analyze the molecular structure of closely related triazole compounds, revealing the presence of supramolecular dimers formed via thioamide-N–H⋯S(thione) hydrogen bonds. These interactions contribute significantly to the stabilization of the crystal structure, demonstrating the compound's complex molecular geometry and the critical role of hydrogen bonding in its structural integrity (Yeo et al., 2019).

Chemical Reactions and Properties

5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including acylation and alkylation, leading to the formation of derivatives with potential anti-inflammatory and antimicrobial properties. The chemical reactivity of this compound is influenced by its molecular structure, especially the thiol group, which participates in nucleophilic substitution reactions (Ashry et al., 2006).

Physical Properties Analysis

The physical properties of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives, such as melting points and solubility, are crucial for their potential applications. These properties are determined using standard analytical techniques, including chromatography and spectroscopy, to ensure purity and characterize the compound's physical state (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, such as its reactivity in different chemical environments and its behavior in the presence of various reagents, have been extensively studied. These investigations provide insights into the compound's potential utility in organic synthesis and its interactions with biological systems, highlighting its significance in research and development (Labanauskas et al., 2001).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAFWCLLGUXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=S)NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970781
Record name 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5544-70-7
Record name 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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